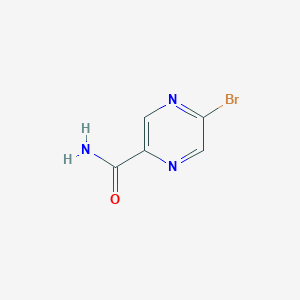

5-Bromopyrazine-2-carboxamide

Vue d'ensemble

Description

5-Bromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O . It is a solid substance and is used for research and development purposes .

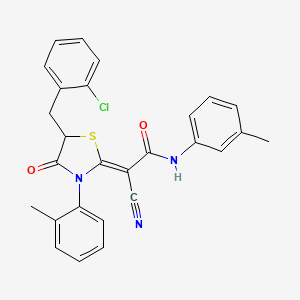

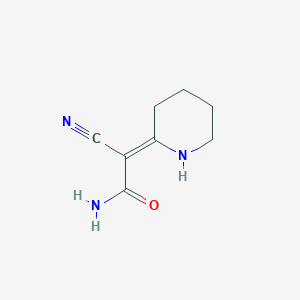

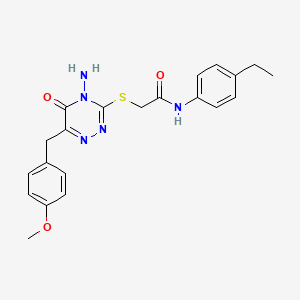

Molecular Structure Analysis

The molecular structure of 5-Bromopyrazine-2-carboxamide consists of a pyrazine ring substituted at the 2nd position with a carboxamide group and at the 5th position with a bromine atom . The molecular weight of this compound is 202.01 .Physical And Chemical Properties Analysis

5-Bromopyrazine-2-carboxamide is a solid substance . It should be stored at 4°C in a sealed container, away from moisture .Applications De Recherche Scientifique

Synthesis of Pteridines and Pyrazolopyrimidines

5-Bromopyrazine-2-carboxamide and its derivatives serve as key intermediates in the synthesis of pteridines and pyrazolopyrimidines. These compounds are crucial for the development of pharmaceuticals and agrochemicals. For instance, the conversion of 5-bromo derivatives into various pteridin-4-ones and pyrazolopyrimidines through methods like heating with ortho esters or amides, and formation of 2,N-acyl derivatives, highlights the versatility of 5-Bromopyrazine-2-carboxamide in synthetic chemistry (Albert, 1979).

Anticancer and Anti-inflammatory Agents

The compound's derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Novel syntheses of pyrazolopyrimidines derivatives have shown promise in cytotoxic studies against cancer cells and in inhibiting 5-lipoxygenase, an enzyme associated with inflammation and asthma. This illustrates the therapeutic potential of 5-Bromopyrazine-2-carboxamide derivatives in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).

Bioconversion and Environmental Applications

5-Bromopyrazine-2-carboxamide derivatives have also found applications in environmental science, particularly in bioconversion processes. For example, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. showcases the environmental benefits of using microbial processes to synthesize complex organic compounds from simpler ones. This process has implications for sustainable chemistry and the production of new antituberculous agents (Wieser et al., 1997).

Corrosion Inhibition

The derivatives of 5-Bromopyrazine-2-carboxamide have been studied for their potential as corrosion inhibitors, an important application in materials science. Computational chemistry using density functional theory (DFT) and molecular dynamics (MD) simulation has been employed to investigate their effectiveness in preventing corrosion, highlighting their potential utility in protecting metal surfaces and extending the lifespan of industrial materials (Saha et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Like many other carboxamide derivatives, it is possible that 5-bromopyrazine-2-carboxamide may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

The biochemical pathways affected by 5-Bromopyrazine-2-carboxamide are currently unknown

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and lipophilicity, suggest that it may have good oral bioavailability .

Propriétés

IUPAC Name |

5-bromopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYIBXFRPKKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrazine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2688674.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)